5-Propyl-2h-tetrazole

Overview

Description

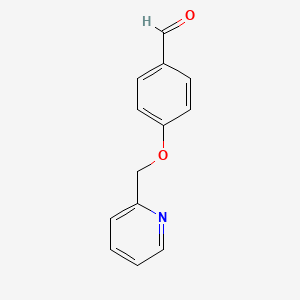

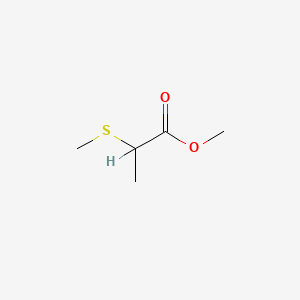

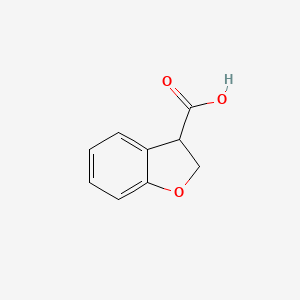

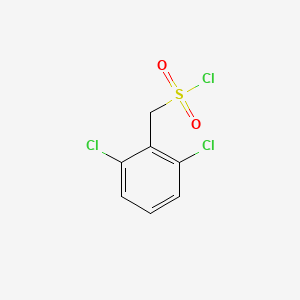

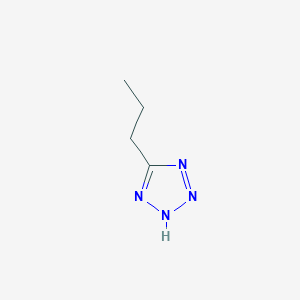

5-Propyl-2H-tetrazole is a chemical compound with the CAS Number: 14389-13-0 and a molecular weight of 112.13 . Its IUPAC name is 5-propyl-2H-tetrazole .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A general procedure involves a mixture of nitriles, NaN3, and [BiPy] (HSO3)2 as a catalyst in EG (3 mL) as a green solvent, which is heated at 80°C for 1-2 hours .

Molecular Structure Analysis

The molecular structure of 5-Propyl-2H-tetrazole is represented by the linear formula C4H8N4 . The InChI code for this compound is 1S/C4H8N4/c1-2-3-4-5-7-8-6-4/h2-3H2,1H3, (H,5,6,7,8) .

Chemical Reactions Analysis

Tetrazoles, including 5-Propyl-2H-tetrazole, have been extensively employed, especially for bioorthogonal ligations, to label biomolecules and nucleic acids . The light-triggered reaction of 2,5-diaryl tetrazoles with dipolarophiles has interesting features: excellent stability of the substrates, fast reaction kinetics, and the formation of a highly fluorescent product, fundamental for sensing applications .

Physical And Chemical Properties Analysis

5-Propyl-2H-tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Scientific Research Applications

Pharmaceutical Applications

Tetrazole and its derivatives, including 5-Propyl-2h-tetrazole, play a very important role in medicinal and pharmaceutical applications . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .

Biochemistry

In the field of biochemistry, 5-Propyl-2h-tetrazole is used due to its stability and reactivity. For instance, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis .

Antibacterial and Antifungal Properties

Tetrazole derivatives have been found to possess antibacterial and antifungal properties . This makes 5-Propyl-2h-tetrazole a potential candidate for the development of new antimicrobial agents.

Anticancer Properties

Research has shown that tetrazole derivatives can exhibit anticancer properties . This suggests that 5-Propyl-2h-tetrazole could be explored further for potential applications in cancer treatment.

Anti-inflammatory and Analgesic Properties

Tetrazole derivatives have been found to possess anti-inflammatory and analgesic properties . This indicates that 5-Propyl-2h-tetrazole could be used in the development of new anti-inflammatory and pain-relieving medications.

Antidiabetic and Antihyperlipidemic Properties

Tetrazole derivatives have been found to possess antidiabetic and antihyperlipidemic properties . This suggests that 5-Propyl-2h-tetrazole could be used in the treatment of diabetes and hyperlipidemia.

Antitubercular Properties

Tetrazole derivatives have been found to possess antitubercular properties . This indicates that 5-Propyl-2h-tetrazole could be used in the development of new antitubercular drugs.

Antinociceptive and Hypoglycemic Properties

Tetrazole derivatives have been found to possess antinociceptive and hypoglycemic properties . This suggests that 5-Propyl-2h-tetrazole could be used in the treatment of nociceptive pain and hypoglycemia.

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The elevated spatio-temporal control offered by photoclick chemistry is highly intriguing, as it expands the range of applications . The general discussion here presented could prompt further optimization of the process and pave the way for the development of new original structures and innovative applications .

Mechanism of Action

Target of Action

This compound is a synthetic organic heterocyclic compound . It’s important to note that the research on this compound is still ongoing, and more information about its targets may be discovered in the future.

Mode of Action

Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Propyl-2h-tetrazole might affect similar biochemical pathways as those influenced by carboxylic acids.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 5-Propyl-2h-tetrazole might have similar properties

Result of Action

Tetrazoles are known to exhibit potential biological activity

properties

IUPAC Name |

5-propyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCQVVOKAFXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279034 | |

| Record name | 5-propyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14389-13-0 | |

| Record name | 5-Propyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14389-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14389-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-propyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.